ethyl 2-(6-amino-1H-indazol-1-yl)acetate
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Overview
Description
Ethyl 2-(6-amino-1H-indazol-1-yl)acetate is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.244. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Reaction Products and Mechanisms
Ethyl esters derived from reactions involving ethyl 2-(6-amino-1H-indazol-1-yl)acetate have been a subject of study due to their intriguing chemical properties and reaction mechanisms. For example, Bonanomi and Palazzo (1977) identified various ethyl esters formed from a reaction between 1H-indazol-3-ol and ethyl chloroacetate, discussing the mechanism of formation and particularly the ring enlargement of indazole to tetrahydroquinazoline (Bonanomi & Palazzo, 1977).
Synthesis of Novel Compounds
The synthesis of new compounds using this compound as a precursor or intermediate is a significant area of research. For instance, Fraile et al. (2011) reported the efficient synthesis of novel 3-heteroaryl N-1-functionalized indazoles, via palladium cross-coupling reactions, demonstrating the compound's utility in creating new molecular structures (Fraile et al., 2011).
Molecular Docking and Enzyme Inhibition Studies
This compound and its derivatives have been examined for their potential in enzyme inhibition, as highlighted by Babar et al. (2017). They synthesized a series of novel compounds and evaluated their α-glucosidase and β-glucosidase inhibition activities, revealing significant enzyme inhibition potentials (Babar et al., 2017).
Other Synthesis Applications
This compound has also been involved in various other synthesis processes. For example, Wang Li (2007) prepared ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl)acetate from ethyl acetoacetate, demonstrating a unique synthesis pathway and product yield considerations (Wang Li, 2007).
Mechanism of Action
Target of Action
Ethyl 2-(6-amino-1H-indazol-1-yl)acetate is a compound that belongs to the indazole class of heterocyclic compounds . Indazole-containing compounds have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .
Mode of Action
Indazole-containing compounds generally work by inhibiting, regulating, or modulating their target proteins
Biochemical Pathways
Indazole-containing compounds are known to affect a variety of biochemical pathways depending on their specific targets
Result of Action
Indazole-containing compounds are known to have a wide variety of effects depending on their specific targets
Biochemical Analysis
Biochemical Properties
Indazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific functional groups present in the indazole derivative.
Cellular Effects
Indazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
ethyl 2-(6-aminoindazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-2-16-11(15)7-14-10-5-9(12)4-3-8(10)6-13-14/h3-6H,2,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBYZSAATYCNMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC(=C2)N)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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